molecular formula C12H13BrN2OS B2664340 4-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)butanamide CAS No. 1355506-80-7

4-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)butanamide

Cat. No. B2664340
CAS RN: 1355506-80-7
M. Wt: 313.21
InChI Key: QKRZAEWYSIGOBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)butanamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as BMSB and has a molecular weight of 345.28 g/mol.

Mechanism of Action

The mechanism of action of 4-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)butanamide is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines. It may also work by inhibiting the activity of enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 4-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)butanamide has a variety of biochemical and physiological effects. It has been found to reduce inflammation in animal models of inflammatory diseases. It has also been found to reduce the production of pro-inflammatory cytokines in vitro. Additionally, it has been found to have a neuroprotective effect in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)butanamide in lab experiments is its ability to reduce inflammation. This makes it a useful tool for studying the inflammatory response. However, one limitation is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments involving this compound.

Future Directions

There are several future directions for research involving 4-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)butanamide. One direction is to study its potential as an anti-cancer agent. Another direction is to further investigate its mechanism of action. Additionally, it may be useful to study the effects of this compound on the immune system. Finally, it may be useful to study the effects of this compound on other diseases, such as autoimmune diseases.
Conclusion:
In conclusion, 4-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)butanamide is a chemical compound that has been studied for its potential applications in various fields. It has been found to have anti-inflammatory and neuroprotective effects. Its mechanism of action is not fully understood, but it may work by inhibiting the production of pro-inflammatory cytokines. Future research directions include studying its potential as an anti-cancer agent and further investigating its mechanism of action.

Synthesis Methods

The synthesis of 4-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)butanamide is a complex process that involves several steps. The method involves the reaction of 4-bromobenzene-1-sulfanyl chloride with N-(cyanomethyl)butanamide in the presence of a base. The reaction leads to the formation of 4-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)butanamide. The purity of the compound can be enhanced through recrystallization.

Scientific Research Applications

4-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)butanamide has been studied for its potential applications in various fields. It has been found to be useful in the synthesis of other compounds, such as 4-[(4-bromophenyl)sulfanyl]benzonitrile. This compound has been studied for its anti-cancer properties. BMSB has also been studied for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

4-(4-bromophenyl)sulfanyl-N-(cyanomethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2OS/c13-10-3-5-11(6-4-10)17-9-1-2-12(16)15-8-7-14/h3-6H,1-2,8-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRZAEWYSIGOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCCC(=O)NCC#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.